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This guide provides an objective comparison of the reactivity of chromium(III) and cobalt(III)

ammine complexes, focusing on their ligand substitution and photochemical reactions. The

information presented is supported by experimental data from peer-reviewed literature to assist

researchers in understanding the distinct behaviors of these kinetically inert metal centers.

Introduction: The Inert Nature of d³ and d⁶
Complexes
Chromium(III) and Cobalt(III) are classic examples of kinetically inert transition metal centers.

Their low reactivity is a consequence of their electronic configurations. Cr(III), a d³ system, and

low-spin Co(III), a d⁶ system, both exhibit high ligand field stabilization energies (LFSE) in an

octahedral geometry. Any deviation from this geometry during a substitution reaction, such as

the formation of a square pyramidal or trigonal bipyramidal intermediate, results in a significant

loss of LFSE, leading to a high activation energy barrier for ligand exchange. This inherent

stability has made these complexes key subjects in the study of inorganic reaction

mechanisms.

Thermal Ligand Substitution Reactions
The most common thermal reactions for ammine complexes in aqueous solution are acid and

base hydrolysis, where a ligand is replaced by a water molecule or a hydroxide ion,
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respectively.

Acid Hydrolysis (Aquation)
In acidic solutions, the substitution of a ligand by a water molecule is termed aquation. The

general reaction for a pentaammine complex is:

[M(NH₃)₅X]ⁿ⁺ + H₂O → [M(NH₃)₅(H₂O)]⁽ⁿ⁺¹⁾⁺ + X⁻ (where M = Cr, Co)

Despite having similar activation parameters for the aquation of analogous complexes,

computational studies suggest that they proceed via different mechanisms. The aquation of

[Co(NH₃)₅Cl]²⁺ is generally considered to follow a dissociative interchange (Id) mechanism,

where the Co-Cl bond breaking is more significant in the transition state. In contrast, the

aquation of [Cr(NH₃)₅Cl]²⁺ is proposed to proceed through an associative interchange (Ia)

mechanism, with a greater degree of Cr-OH₂ bond formation in the transition state.

Table 1: Comparative Kinetic Data for Acid Hydrolysis of [M(NH₃)₅Cl]²⁺

Complex
Rate
Constant, k
(s⁻¹) at 25°C

ΔH‡
(kJ/mol)

ΔS‡
(J/mol·K)

ΔV‡
(cm³/mol)

Proposed
Mechanism

[Cr(NH₃)₅Cl]²

⁺
2.5 x 10⁻⁶ 98 -42 -10.6

Associative

Interchange

(Iₐ)

[Co(NH₃)₅Cl]²

⁺
1.7 x 10⁻⁶ 99 -46 -9.9

Dissociative

Interchange

(Id)

Base Hydrolysis
Base hydrolysis of these complexes is significantly faster than acid hydrolysis. The reaction is

typically second order, being first order in both the complex and the hydroxide ion

concentration.

Rate = k[M(NH₃)₅X]ⁿ⁺][OH⁻]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The accepted mechanism for the base hydrolysis of cobalt(III) ammine complexes is the Sₙ1CB

(Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. This pathway involves

the rapid deprotonation of an ammine ligand to form a highly reactive amido-complex, which

then dissociates the leaving group in the rate-determining step, followed by the rapid addition

of a water molecule.

Photochemical Reactivity
The absorption of light by chromium(III) and cobalt(III) ammine complexes can lead to ligand

substitution or redox reactions. The photochemical behavior of these complexes is often

markedly different from their thermal reactivity.

Chromium(III) ammine complexes are known for their relatively efficient photosubstitution

reactions, particularly the labilization of ammine ligands. Upon irradiation into their ligand field

bands, an excited state is populated which leads to the release of an ammonia molecule and

the formation of an aqua-ammine complex.

In contrast, cobalt(III) ammine complexes generally exhibit very low quantum yields for

photoaquation of ammine ligands. Instead, their photochemistry is often dominated by

photoredox reactions, where the Co(III) center is reduced to the more labile Co(II) and a ligand

is oxidized. The nature of the non-ammine ligand (X) greatly influences the photochemical

pathway.

Table 2: Comparative Quantum Yields for Photolysis of Hexaammine Complexes in Aqueous

Solution

Complex
Irradiation
Wavelength (nm)

Photoproduct Quantum Yield (Φ)

[Cr(NH₃)₆]³⁺ 436 [Cr(NH₃)₅(H₂O)]³⁺ ~0.4

[Co(NH₃)₆]³⁺ 254 Co²⁺(aq) ~0.2
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Kinetic Study of Acid Hydrolysis by UV-Vis
Spectrophotometry
This protocol describes the determination of the rate constant for the aquation of

[Co(NH₃)₅Cl]Cl₂.

Materials:

[Co(NH₃)₅Cl]Cl₂

Nitric acid (HNO₃), 0.1 M

Deionized water

UV-Vis Spectrophotometer with a thermostatted cell holder

Cuvettes

Volumetric flasks and pipettes

Constant temperature water bath

Procedure:

Preparation of the Complex Solution: Accurately weigh a small amount of [Co(NH₃)₅Cl]Cl₂

and dissolve it in a known volume of 0.1 M HNO₃ in a volumetric flask to achieve a

concentration of approximately 0.01 M. The acidic solution is used to prevent base

hydrolysis.

Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at a

wavelength where the reactant and product have significantly different molar absorptivities.

For the aquation of [Co(NH₃)₅Cl]²⁺, a suitable wavelength is around 550 nm, where the

product, [Co(NH₃)₅(H₂O)]³⁺, has a higher absorbance.

Kinetic Run: a. Equilibrate the thermostatted cell holder of the spectrophotometer and a

separate water bath to the desired reaction temperature (e.g., 60 °C). b. Place a cuvette

containing the complex solution in the thermostatted cell holder. c. Record the absorbance at
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regular time intervals (e.g., every 5 minutes) for a period of at least three half-lives. d. To

obtain the absorbance at infinite time (A∞), heat a separate sample of the complex solution

in the water bath for a time equivalent to at least ten half-lives to ensure complete reaction,

then cool to the measurement temperature and record its absorbance.

Data Analysis: a. Plot ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t. b. The

slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate

constant.

Determination of Photochemical Quantum Yield
This protocol provides a general method for determining the quantum yield of a photochemical

reaction using a chemical actinometer.

Materials:

Photochemical reactor with a monochromatic light source (e.g., a laser or a lamp with a

monochromator)

Reaction vessel (quartz for UV irradiation)

Actinometer solution (e.g., potassium ferrioxalate)

Solution of the complex to be studied (e.g., --INVALID-LINK--₃)

Analytical technique to quantify the product (e.g., ion-exchange chromatography or

spectrophotometry)

Procedure:

Actinometry (Determination of Photon Flux): a. Fill the reaction vessel with a known volume

of the actinometer solution. b. Irradiate the solution for a measured period. c. Analyze the

actinometer solution to determine the extent of the photochemical reaction. For potassium

ferrioxalate, this involves the colorimetric determination of the Fe²⁺ produced. d. Calculate

the photon flux (moles of photons per unit time) entering the system using the known

quantum yield of the actinometer.
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Photolysis of the Complex: a. Rinse the reaction vessel and fill it with the same volume of the

complex solution at the same concentration as the actinometer to ensure identical light

absorption. b. Irradiate the complex solution for a measured period, ensuring that the

conversion is kept low (typically <10%) to avoid complications from product absorption.

Product Quantification: a. Analyze the irradiated complex solution to determine the number

of moles of the photoproduct formed.

Quantum Yield Calculation: a. The quantum yield (Φ) is calculated as the ratio of the moles

of product formed to the moles of photons absorbed by the sample.

Visualizing Reaction Mechanisms and Workflows

Co(III) - Dissociative Interchange (Id)

Cr(III) - Associative Interchange (Ia)

[Co(NH₃)₅Cl]²⁺ Transition State
{[Co(NH₃)₅---Cl]²⁺}‡

Slow, r.d.s. [Co(NH₃)₅]³⁺ + Cl⁻ [Co(NH₃)₅(H₂O)]³⁺
+H₂O, Fast

[Cr(NH₃)₅Cl]²⁺ + H₂O Transition State
{[H₂O---Cr(NH₃)₅---Cl]²⁺}‡

Slow, r.d.s. [Cr(NH₃)₅(H₂O)]³⁺ + Cl⁻

Click to download full resolution via product page

Caption: Proposed mechanisms for the acid hydrolysis of pentaamminechloro complexes of

Co(III) and Cr(III).
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[Co(NH₃)₅Cl]²⁺

[Co(NH₃)₄(NH₂)]⁺ + H₂O

+ OH⁻, Fast Equilibrium- OH⁻

[Co(NH₃)₄(NH₂)]²⁺ + Cl⁻

Slow, r.d.s.

[Co(NH₃)₅(OH)]²⁺

+ H₂O, Fast
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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